molecular formula C15H20N4S B4287244 N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea

N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea

Cat. No. B4287244
M. Wt: 288.4 g/mol
InChI Key: QVPSZIVTXBMZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea, also known as EPTU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPTU is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a useful tool for studying different cellular processes.

Scientific Research Applications

N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been used in various scientific research studies due to its potential applications in different fields. One of the most common applications of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea is in the study of cancer. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has also been used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been shown to have neuroprotective effects, making it a potential therapeutic agent for these disorders.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in the regulation of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects
N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has various biochemical and physiological effects, making it a useful tool for studying different cellular processes. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has also been shown to have neuroprotective effects, protect against oxidative stress, and inhibit inflammation.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available for research purposes. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has also been shown to have low toxicity, making it a safe compound to use in cell culture and animal studies. However, there are also limitations to the use of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea in lab experiments. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has poor solubility in water, which can make it difficult to use in some experimental settings. Additionally, the mechanism of action of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea. One area of interest is the development of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea-based anti-cancer drugs. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the growth of cancer cells, and further research is needed to determine its potential as a therapeutic agent for different types of cancer. Another area of interest is the study of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea in neurological disorders. N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent for these disorders. Finally, further research is needed to understand the mechanism of action of N-(1-ethyl-1H-pyrazol-3-yl)-N'-(4-isopropylphenyl)thiourea and its potential interactions with other compounds.

properties

IUPAC Name

1-(1-ethylpyrazol-3-yl)-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4S/c1-4-19-10-9-14(18-19)17-15(20)16-13-7-5-12(6-8-13)11(2)3/h5-11H,4H2,1-3H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPSZIVTXBMZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)NC(=S)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-pyrazol-3-yl)-3-[4-(propan-2-yl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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